Carbapenem-Derived Anti-MRSA Activity: Imidazo[5,1-b]thiazol-2-yl vs. Alternative Heterocyclic C-2 Attachments
1β-Methyl carbapenems bearing a 7-substituted imidazo[5,1-b]thiazol-2-yl group directly attached to the C-2 position of the carbapenem nucleus demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP), as well as against β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) . The imidazo[5,1-b]thiazol-2-yl attachment is critical; carbapenems with alternative heterocyclic attachments at C-2 (e.g., imidazo[2,1-b]thiazole or benzothiazole groups) do not achieve comparable anti-MRSA potency due to suboptimal interactions with penicillin-binding protein 2a (PBP2a) .
| Evidence Dimension | Antibacterial spectrum against resistant Gram-positive pathogens |
|---|---|
| Target Compound Data | Potent activity against MRSA and PRSP (qualitative efficacy reported for carbapenems with imidazo[5,1-b]thiazol-2-yl C-2 attachment) |
| Comparator Or Baseline | Carbapenems with non-imidazo[5,1-b]thiazole C-2 attachments (e.g., imidazo[2,1-b]thiazole, benzothiazole): reduced or absent anti-MRSA activity |
| Quantified Difference | Not directly quantified in a single head-to-head table; SAR studies demonstrate that anti-MRSA potency is contingent upon the imidazo[5,1-b]thiazol-2-yl group specifically . |
| Conditions | In vitro MIC determination against MRSA clinical isolates; carbapenem scaffold with 1β-methyl substituent |
Why This Matters
For medicinal chemistry teams developing next-generation carbapenems targeting resistant Gram-positive infections, the imidazo[5,1-b]thiazol-2-yl group represents a validated pharmacophoric element; procuring 2-aminomethylimidazo[5,1-b]thiazole enables rapid SAR exploration around this privileged attachment.
- [1] Maruyama, T. et al. Synthesis and SAR study of novel 7-(pyridinium-3-yl)-carbonyl imidazo[5,1-b]thiazol-2-yl carbapenems. Bioorg. Med. Chem., 2007, 15, 392–404. https://www.thiazole.com/2023/01/06/maruyama-takahisa-et-al-published-their-research-in-bioorganic-medicinal-chemistry-in-2007-cas-55661-33-1/ View Source
